8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.Scientific Research Applications
Laser Flash Photolysis and Atom Transfer Reactions
Studies involving laser flash photolysis (UV-LFP) have investigated the reactions of various compounds with oxiranes and thiiranes, shedding light on the atom transfer mechanisms. These studies are crucial for understanding the fundamental reactions that such compounds undergo, which can be relevant for their applications in material science and synthetic chemistry (Pezacki et al., 1998).
Molecular Structure and Crystal Packing Preferences
The synthesis and analysis of cyclohexane-5-spirohydantoin derivatives, incorporating various substituents, provide insights into the relationship between molecular structure and supramolecular arrangements. The findings from crystallographic analysis highlight the influence of substituents on the cyclohexane ring and how they affect the overall molecular packing, offering valuable information for the design of new compounds with desired physical and chemical properties (Graus et al., 2010).
NK2 Receptor Antagonist Activities
Research into spiropiperidines has identified compounds that act as potent and selective non-peptide tachykinin NK2 receptor antagonists. These findings are significant for the development of new therapeutic agents targeting the NK2 receptor, with potential applications in treating various medical conditions (Smith et al., 1995).
Novel Antiinflammatory and Antiarthritic Agents
The discovery of pyrazoline bisphosphonate esters as novel antiinflammatory and antiarthritic agents represents an important advancement in the search for new treatments for inflammatory diseases and arthritis. These compounds have demonstrated the ability to inhibit chronic arthritis and inflammation in animal models, suggesting their potential for therapeutic application in humans (Nugent et al., 1993).
Safety And Hazards
This involves studying the safety precautions that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting the potential applications of the compound and areas where further research is needed.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
8-benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c23-18-9-5-4-8-17(18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMCDNAFXWSARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3F)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.